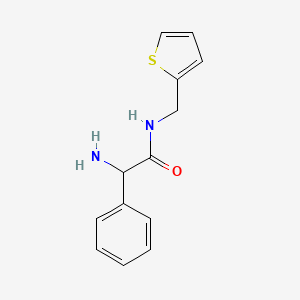

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide

説明

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an acetamide functional group and a thiophene moiety, suggests diverse reactivity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3OS. The presence of the thiophene ring contributes to the compound's unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy often correlates with structural modifications that enhance hydrophilicity and interaction with bacterial membranes .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Gram-Positive Activity (%) | Gram-Negative Activity (%) |

|---|---|---|

| This compound | 83.3 (S. aureus) | 64.0 (E. coli) |

| N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide | 82.6 (B. subtilis) | 86.9 (P. aeruginosa) |

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant capacity of related thiophene compounds has been evaluated using various assays, such as the ABTS method, revealing significant inhibition rates comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | Inhibition (%) |

|---|---|

| This compound | 62.0 |

| Ascorbic Acid | Reference Value |

Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of thiophene derivatives on cancer cell lines. For example, compounds derived from thiophene showed varying degrees of cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells, indicating potential as anticancer agents .

Table 3: Cytotoxicity Assay Results

| Compound | IC50 (μM) |

|---|---|

| This compound | Not reported |

| Thiophene derivative A | 5.0 |

| Thiophene derivative B | 25.0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity.

- Receptor Interaction : It could bind to various receptors, affecting cellular signaling pathways that regulate growth and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.

Case Studies

Several studies have highlighted the effectiveness of thiophene derivatives in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that a similar compound exhibited significant antibacterial activity against multi-drug-resistant strains, suggesting clinical relevance in treating infections .

- Anticancer Studies : Research involving thiophene derivatives showed promising results in reducing tumor growth in animal models, indicating potential for further development into anticancer therapies .

科学的研究の応用

Synthesis and Structural Insights

The synthesis of 2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophenes with acetamides. The compound can be synthesized through various methods, including:

- N-acylation : This method involves the acylation of an amine with an acyl chloride or anhydride, often yielding high purity and yield.

- One-pot reactions : Recent advancements have allowed for more efficient synthesis via one-pot reactions that minimize steps and solvents used, promoting greener chemistry practices.

The molecular formula for this compound is , with a molecular weight of 246.33 g/mol.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Specifically, it has been noted for its ability to inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. This inhibition can lead to the treatment of various bacterial infections by selectively targeting bacterial cells while sparing human cells .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications as well. Studies have indicated that derivatives of this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential as therapeutic agents in managing inflammation-related disorders .

Treatment of Infectious Diseases

Given its mechanism of action against bacterial aaRS, this compound could be developed into a novel antibiotic treatment. The specificity towards bacterial enzymes presents a pathway for creating less toxic alternatives to current antibiotics, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Medications

The anti-inflammatory properties position this compound as a candidate for developing new NSAIDs or adjunct therapies for conditions like arthritis or chronic pain syndromes. By targeting COX pathways effectively, it may offer similar benefits with potentially fewer side effects than traditional NSAIDs .

Case Studies and Experimental Findings

Several studies have explored the efficacy and safety profiles of compounds related to this compound:

特性

IUPAC Name |

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c14-12(10-5-2-1-3-6-10)13(16)15-9-11-7-4-8-17-11/h1-8,12H,9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPXQSDZMRMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。